2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol
Overview
Description
2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol is an organic compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes a methoxy group attached to a pyridine ring and an amino group linked to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol typically involves the reaction of 6-methoxy-2-pyridinecarboxaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-[(3-methyl-2-pyridinyl)amino]methylphenol
- 2-Methoxy-6-[(5-methyl-3-isoxazolyl)amino]methylphenol
- 5-Methoxy-2-[(5-methyl-3-isoxazolyl)amino]methylphenol
Uniqueness
2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the amino group linked to the phenol moiety.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[[(6-methoxypyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H14N2O2/c1-17-13-8-4-7-12(15-13)14-9-10-5-2-3-6-11(10)16/h2-8,16H,9H2,1H3,(H,14,15) |
InChI Key |
YUWDTNBBTAXOQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)NCC2=CC=CC=C2O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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